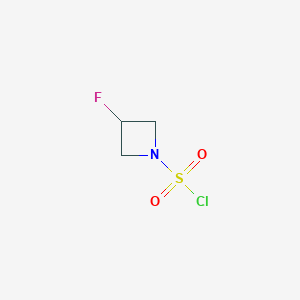

3-Fluoroazetidine-1-sulfonyl chloride

Description

Contextualizing Azetidine (B1206935) Heterocycles: Historical Perspectives and Contemporary Significance

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. rsc.org Historically, their synthesis posed significant challenges due to the inherent ring strain of the four-membered ring, which lies between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This intermediate reactivity, however, is precisely what makes them attractive for chemical exploration. The rigid, three-dimensional structure of the azetidine ring allows for precise spatial orientation of substituents, a desirable trait for optimizing interactions with biological targets.

In contemporary drug discovery, the incorporation of an azetidine moiety can confer a range of beneficial properties to a molecule. These include improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all of which are critical parameters in the development of new therapeutic agents. medwinpublishers.com Consequently, azetidine-containing compounds have found applications in a wide array of therapeutic areas, including as antibacterial, anticancer, and anti-inflammatory agents. medwinpublishers.com The growing prevalence of azetidines in approved drugs and clinical candidates underscores their significance as a valuable building block for the creation of novel molecular entities with enhanced pharmacological profiles.

The Unique Role of Fluorine in Modulating Heterocyclic Properties and Reactivity

The introduction of fluorine into organic molecules, particularly heterocycles, is a well-established strategy in medicinal chemistry to fine-tune their physicochemical and biological properties. nih.gov The small size and high electronegativity of the fluorine atom can lead to profound changes in a molecule's conformation, pKa, metabolic stability, and membrane permeability. nih.gov

Specifically, the incorporation of a fluorine atom onto the azetidine ring, as in 3-fluoroazetidine (B1273558), can have several key effects. The strong electron-withdrawing nature of fluorine can lower the basicity of the azetidine nitrogen, which can be advantageous in reducing off-target interactions of a drug molecule. sigmaaldrich.com Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism and thereby increase the metabolic stability and half-life of a compound. The presence of fluorine can also introduce favorable conformational biases and create new non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to target proteins.

Sulfonyl Chlorides as Key Reagents in Functionalization Strategies

Sulfonyl chlorides are a highly versatile class of reagents in organic synthesis, primarily utilized for the introduction of the sulfonyl group (-SO2-) onto a variety of nucleophiles. nih.gov The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chloride ion is an excellent leaving group. This reactivity allows sulfonyl chlorides to readily react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. nih.gov

The resulting sulfonamide linkage is a key functional group in a multitude of pharmaceuticals, owing to its chemical stability and ability to act as a hydrogen bond donor and acceptor. By converting the nitrogen of 3-fluoroazetidine into a sulfonyl chloride, a highly reactive electrophilic handle is installed on this valuable scaffold. This transformation opens up a vast array of possibilities for further functionalization, allowing for the facile coupling of the 3-fluoroazetidine moiety to a wide range of molecular fragments, a critical step in the construction of diverse chemical libraries for drug discovery.

Research Landscape and Emerging Trends for Fluorinated Azetidine Sulfonyl Systems

While specific research on 3-Fluoroazetidine-1-sulfonyl chloride is not extensively documented in publicly available literature, the broader field of fluorinated azetidines and related sulfonyl systems is an area of active investigation. A notable emerging trend is the development and application of azetidine sulfonyl fluorides (ASFs) as versatile reagents in drug discovery. nih.gov Although these compounds feature a sulfonyl fluoride (B91410) instead of a chloride, their reactivity and applications provide significant insight into the potential of related systems like this compound.

Recent studies have shown that ASFs can undergo a novel defluorosulfonylation (deFS) reaction pathway, behaving as precursors to azetidine carbocations under mild thermal conditions. nih.gov These reactive intermediates can then be trapped by a wide range of nucleophiles, enabling the synthesis of diverse 3,3-disubstituted azetidines. This strategy has been successfully employed to create analogues of marketed drugs, highlighting the synthetic utility of these reagents in medicinal chemistry programs. nih.gov

Furthermore, the development of new synthetic methods for the preparation of fluorinated azetidine building blocks continues to be a focus of research. nih.gov These advancements, coupled with the proven utility of sulfonyl chlorides in creating diverse molecular architectures, suggest that reagents like this compound are poised to become increasingly important tools for the construction of novel, fluorine-containing chemical entities with potential applications in various areas of chemical biology and drug discovery. The exploration of their reactivity in both traditional sulfonylation reactions and potentially novel reaction pathways, akin to the deFS reaction of ASFs, represents a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroazetidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClFNO2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKYPSBYOIWXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1411940-38-9 | |

| Record name | 3-fluoroazetidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Fluoroazetidine 1 Sulfonyl Chloride and Its Precursors

Construction of the 3-Fluoroazetidine (B1273558) Ring System

The formation of the 3-fluoroazetidine scaffold is a key step in the synthesis of the title compound. Various strategies have been developed, broadly categorized into building the ring from acyclic precursors (de novo synthesis) or modifying existing ring systems.

De Novo Cyclization Methodologies for Fluorinated Azetidines

De novo approaches involve the formation of the azetidine (B1206935) ring from a linear precursor, incorporating the fluorine atom either before or during the cyclization step.

A prominent strategy for the synthesis of 3-fluoroazetidines involves the intramolecular cyclization of suitably functionalized acyclic precursors. One effective method begins with the regioselective functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines. These precursors are converted into N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then undergo intramolecular cyclization to yield the desired 3-fluoroazetidine ring system. nih.gov

Another robust intramolecular cyclization approach starts with the bromofluorination of alkenyl azides. The resulting bromofluoroalkyl azide (B81097) is then reduced to the corresponding amine. This amine, containing both a fluorine atom and a leaving group (bromide), subsequently cyclizes to form the 3-fluorinated azetidine heterocycle. researchgate.netresearchgate.net This multi-step sequence provides a reliable pathway to substituted 3-fluoroazetidines.

| Starting Material | Key Steps | Intermediate | Product | Ref. |

| N-protected-2-propenylamine | Regioselective bromofluorination | N-protected-3-bromo-2-fluoropropylamine | N-protected-3-fluoroazetidine | nih.gov |

| Alkenyl azide | Bromofluorination, Reduction of azide | Bromo-fluoro-alkylamine | N-protected-3-fluoroazetidine | researchgate.netresearchgate.net |

This table summarizes key intramolecular cyclization strategies for the synthesis of 3-fluoroazetidines.

The synthesis of the 3-fluoroazetidine ring system via [3+1] cycloaddition reactions is not a well-documented strategy in the scientific literature. While cycloaddition reactions are a powerful tool for the formation of cyclic systems, this specific approach for the construction of fluorinated azetidines has not been extensively reported.

Currently, there is a lack of specific literature detailing the application of electroreductive intramolecular cross-coupling strategies for the synthesis of 3-fluoroazetidines. While electrochemical methods are employed in the synthesis of various nitrogen-containing heterocycles and in fluorination reactions, their direct application to the intramolecular formation of the 3-fluoroazetidine ring via a cross-coupling mechanism has not been established in published research. nih.govnih.gov

Ring Manipulation of Pre-existing Nitrogen Heterocycles

An alternative to de novo synthesis is the modification of pre-existing heterocyclic rings, such as aziridines, to form the azetidine core.

The nucleophilic ring-opening of aziridines is a versatile method for the synthesis of functionalized amines. In the context of 3-fluoroazetidine synthesis, this strategy can be envisioned to create precursors for subsequent cyclization. A practical approach involves the Lewis base-catalyzed hydrofluorination of aziridines. organic-chemistry.org This reaction opens the three-membered ring to produce β-fluoroamines. organic-chemistry.org These β-fluoroamines, containing both a fluorine atom and an amino group, are key intermediates that can then undergo intramolecular cyclization, as described in section 2.1.1.1, to form the 3-fluoroazetidine ring. The success of this subsequent cyclization depends on the presence of a suitable leaving group at the appropriate position.

| Aziridine (B145994) Precursor | Reagents | Ring-Opened Intermediate | Potential Subsequent Reaction | Ref. |

| N-protected aziridine | Benzoyl fluoride (B91410), HFIP, Lewis base catalyst | N-protected β-fluoroamine | Intramolecular cyclization (with additional functionalization) | organic-chemistry.org |

This table outlines the formation of β-fluoroamine precursors from aziridines, which can lead to 3-fluoroazetidines.

Elimination Reactions for Azetine Intermediates in Fluoroazetidine Synthesis

The synthesis of azetidines can proceed through the formation of azetine or 1,2-dihydroazete intermediates, which are subsequently reduced or functionalized. While less common for direct fluoroazetidine synthesis, elimination reactions are a foundational strategy for creating the unsaturated four-membered ring system. These azetine intermediates can then, in principle, undergo fluorination reactions. The general approach involves creating a leaving group at the 3-position and a proton at the 2-position of an azetidine ring, which can then be eliminated under basic conditions to form the C=C double bond of the azetine. Subsequent electrophilic or nucleophilic fluorination of the azetine intermediate presents a potential, though challenging, route to 3-fluoroazetidines due to the reactivity and stability of the strained olefin.

Stereoselective and Enantioselective Approaches to 3-Fluoroazetidines

Controlling the stereochemistry at the C3 position is critical for the development of chiral 3-fluoroazetidine derivatives. Several asymmetric strategies have been developed to achieve high levels of enantioselectivity.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy involves covalently attaching a chiral molecule to the substrate, performing a diastereoselective transformation, and then removing the auxiliary. wikipedia.org

For the synthesis of fluorinated amino acids and their derivatives, oxazolidinones and camphorsultams are common auxiliaries. wikipedia.orgscielo.org.mx For instance, a substrate acylated with a chiral oxazolidinone can undergo diastereoselective reactions, such as aldol (B89426) or Michael additions, before the introduction of fluorine. wikipedia.orgresearchgate.net A notable example involves the synthesis of 3-fluoroazetidine carboxylic acids starting from D-glucose, where the inherent chirality of the starting material guides the stereochemical outcome of a nucleophilic fluorination step using cesium fluoride (CsF). mdpi.com Sulfur-based chiral auxiliaries, such as those derived from amino acids, have also demonstrated superior performance in many asymmetric syntheses. scielo.org.mx

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Starting Material | Reaction Type | Key Features |

|---|---|---|---|

| Oxazolidinones | α-amino acids | Aldol reactions, Alkylation | Commercially available, reliable stereocontrol. wikipedia.org |

| Camphorsultam | Camphor | Michael additions, Claisen rearrangement | Often provides superior stereoselectivity compared to oxazolidinones. wikipedia.org |

| Fluorous Oxazolidinones | α-amino acids | Aldol, 1,3-dipolar cycloadditions | Allows for easy purification via fluorous solid-phase extraction (FSPE). researchgate.netcollectionscanada.gc.ca |

Organocatalysis and transition-metal catalysis provide powerful methods for the enantioselective synthesis of fluorinated azetidines without the need for stoichiometric chiral auxiliaries.

Organocatalytic approaches often utilize small chiral organic molecules, such as thioureas or squaramides, to catalyze reactions. nih.gov Asymmetric thiourea (B124793) and squaramide catalysis has been successfully applied to the synthesis of α-azetidinyl tertiary alkyl fluorides, achieving high yields and enantioselectivities. nih.gov More broadly, organocatalysis has been used in cascade reactions to synthesize complex chiral heterocycles containing fluorine. nih.gov

Palladium-catalyzed reactions have also emerged as a key strategy. For example, the intramolecular C(sp³)–H amination of substrates using a palladium(II) catalyst is a powerful method for constructing the azetidine ring with high functional group tolerance. rsc.org This approach allows for the creation of densely functionalized azetidines that are otherwise difficult to access. rsc.org

A highly innovative strategy for the enantioselective synthesis of γ-fluoroamines, precursors to functionalized fluoroazetidines, involves the desymmetrization of achiral azetidinium salts. organic-chemistry.orgnih.gov This method employs hydrogen bonding phase-transfer catalysis (HB-PTC) to couple two ionic reactants: an azetidinium salt and an alkali metal fluoride like cesium fluoride (CsF). nih.govresearchgate.net

In this process, a chiral bis-urea catalyst complexes with the fluoride anion, rendering it soluble and highly nucleophilic in an organic solvent. organic-chemistry.orgnih.govox.ac.uk This chiral catalyst-fluoride complex then attacks the azetidinium ring, leading to an enantioselective ring-opening and the formation of an enantioenriched γ-fluoroamine. researchgate.net Mechanistic studies have shown that the catalyst is crucial for the phase transfer of the fluoride ion and that the process can be highly enantioconvergent, meaning that a mixture of substrate diastereomers can be converted into a single product enantiomer. organic-chemistry.orgnih.gov

Table 2: Enantioselective Ring Opening of Azetidinium Salts via HB-PTC

| Substrate | Catalyst | Fluoride Source | Outcome |

|---|---|---|---|

| 3-Arylazetidinium triflates | Chiral Bis-Urea | CsF | High yields and enantioselectivity of γ-fluoroamines. organic-chemistry.orgresearchgate.net |

Radical reactions offer an alternative pathway for C-F bond formation. However, controlling stereoselectivity in radical processes can be a significant challenge. nih.gov Decarboxylative strategies, which proceed through radical intermediates, can be used to introduce fluorine-containing groups, but often with low stereoselectivity. nih.gov Radical reactions have been employed on pre-formed azetidine rings, such as the radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine using n-Bu₃SnH, which results in a mixture of diastereomers. nih.gov While direct radical fluorination to construct the azetidine core is not a predominant strategy, the functionalization of the ring via radical pathways remains an area of interest.

One of the most direct and widely used strategies for synthesizing complex fluorinated molecules is the building block approach. nih.gov This method involves preparing a small, fluorinated molecule that can be readily incorporated into a larger structure.

A key example is the synthesis of 3-fluoroazetidines from N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. nih.gov These fluorinated precursors undergo intramolecular cyclization to form the 3-fluoroazetidine ring efficiently. nih.gov Another method involves the halofluorination of unsaturated precursors to create vicinal halofluorides, which are versatile intermediates for further transformations into fluorinated heterocycles. beilstein-journals.org The synthesis of fluorinated azetidines and aziridines from various heterocyclic or acyclic precursors is a well-established field, providing a library of building blocks for medicinal chemistry. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Fluoroazetidine-1-sulfonyl chloride |

| Azetine |

| 1,2-Dihydroazete |

| 3-Fluoroazetidine carboxylic acid |

| Cesium fluoride (CsF) |

| D-glucose |

| Oxazolidinone |

| Camphorsultam |

| Thiazolidinethione |

| α-Azetidinyl tertiary alkyl fluoride |

| Thiourea |

| Squaramide |

| Azetidinium triflate |

| γ-Fluoroamine |

| Bis-urea |

| 3-Chloro-2-(trifluoromethyl)azetidine |

| n-Bu₃SnH (Tributyltin hydride) |

Convergent and Divergent Synthetic Pathways to this compound

The construction of the target molecule can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a convergent approach would typically involve the separate preparation of the 3-fluoroazetidine heterocycle and the subsequent installation of the sulfonyl chloride group. The synthesis of the 3-fluoroazetidine precursor is a critical step, often starting from commercially available materials like 1-benzhydrylazetidin-3-ol. google.comresearchgate.net The synthesis can be outlined as:

Fragment 1 Synthesis (3-Fluoroazetidine): Protection of a suitable azetidine precursor, followed by fluorination of a hydroxyl group and subsequent deprotection to yield 3-fluoroazetidine hydrochloride.

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of different target molecules. wikipedia.org This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies. A potential divergent pathway to this compound could start from a versatile azetidine intermediate, such as N-protected 3-hydroxyazetidine. This central precursor serves as a point of divergence:

Path A (Target Synthesis): The hydroxyl group is converted to a fluorine atom using a fluorinating agent. The N-protecting group is then removed, and the resulting secondary amine is reacted with sulfuryl chloride to yield this compound.

Path B (Analogue Synthesis): The same N-protected 3-hydroxyazetidine intermediate could be subjected to different reaction sequences. For instance, the hydroxyl group could be oxidized to a ketone, or converted to other functional groups. The resulting modified azetidine rings can then be N-sulfonylated or otherwise functionalized, leading to a diverse library of azetidine derivatives from a single starting material. nih.gov

This divergent approach allows for the flexible generation of various structurally related analogues, which is highly valuable in the context of drug discovery and development. wikipedia.org

Elucidating the Chemical Reactivity Profile of 3 Fluoroazetidine 1 Sulfonyl Chloride

Nucleophilic Reactivity at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group of 3-Fluoroazetidine-1-sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this center is the primary site for attack by a wide range of nucleophiles, leading to substitution of the chloride ion. This reactivity is a cornerstone of sulfonamide synthesis and allows for the introduction of the 3-fluoroazetidine-1-sulfonyl moiety into various molecular scaffolds. mdpi.com

Formation of Sulfonamides with Diverse Amine Substrates

The reaction of sulfonyl chlorides with primary and secondary amines is a well-established and efficient method for the formation of sulfonamides. mdpi.com This transformation is of high significance in medicinal chemistry due to the prevalence of the sulfonamide functional group in a multitude of therapeutic agents.

This compound is expected to react readily with primary and secondary amines to afford the corresponding N-substituted-3-fluoroazetidine-1-sulfonamides. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the sulfur center. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the expulsion of the chloride leaving group. Generally, a base, such as pyridine (B92270) or triethylamine, is employed to neutralize the hydrogen chloride byproduct generated during the reaction. mdpi.com

Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. nih.gov The reaction with a variety of alkyl and aryl amines is anticipated, leading to a diverse library of sulfonamide derivatives.

Expected Reaction Scheme with Primary and Secondary Amines:

| Amine Type | Substrate Example | Expected Product |

| Primary Alkylamine | Methylamine | N-Methyl-3-fluoroazetidine-1-sulfonamide |

| Secondary Alkylamine | Diethylamine | N,N-Diethyl-3-fluoroazetidine-1-sulfonamide |

| Primary Arylamine | Aniline | N-Phenyl-3-fluoroazetidine-1-sulfonamide |

This table represents expected products based on general sulfonyl chloride reactivity, not on specific experimental results for this compound.

Heterocyclic amines, which are integral components of many biologically active molecules, are also expected to serve as competent nucleophiles in reactions with this compound. The reactivity will depend on the nature of the heterocyclic ring and the position of the nitrogen atom. Aromatic heterocyclic amines, such as pyridine and imidazole (B134444), can react, as can saturated heterocyclic amines like piperidine (B6355638) and morpholine. The general principles of nucleophilicity and steric accessibility apply. For instance, the reaction with imidazole would likely occur at one of the ring nitrogens to form a sulfonyl imidazole derivative.

Esterification and Sulfone Formation via Oxygen and Carbon Nucleophiles

Beyond nitrogen nucleophiles, the electrophilic sulfur center of this compound is susceptible to attack by oxygen and carbon nucleophiles, leading to the formation of sulfonate esters and sulfones, respectively.

The reaction with alcohols, in a process known as esterification, would yield sulfonate esters. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the alcohol and to scavenge the HCl byproduct. libretexts.org

Carbon nucleophiles, such as Grignard reagents or organolithium compounds, are expected to react with this compound to form sulfones. chemistrysteps.comyoutube.com This reaction provides a direct method for the formation of a carbon-sulfur bond. The choice of the organometallic reagent allows for the introduction of a variety of alkyl or aryl groups.

Expected Products from Reactions with Oxygen and Carbon Nucleophiles:

| Nucleophile Type | Reagent Example | Expected Product Class | Expected Product Name |

| Oxygen | Ethanol | Sulfonate Ester | Ethyl 3-fluoroazetidine-1-sulfonate |

| Carbon | Methylmagnesium bromide | Sulfone | 1-(Methylsulfonyl)-3-fluoroazetidine |

This table illustrates anticipated products based on the known reactivity of sulfonyl chlorides.

Reactions with Other Heteroatom Nucleophiles (e.g., thiols, carboxylic acids)

Other heteroatom nucleophiles are also predicted to react with this compound. Thiols (mercaptans) are expected to react in a manner analogous to alcohols, forming thiosulfonate esters. This reaction would also typically require a base to deprotonate the thiol.

Carboxylic acids can react with sulfonyl chlorides to form mixed anhydrides. However, this reaction can be complex, and the stability of the resulting product may vary. A more common transformation is the reaction of a carboxylate salt with a sulfonyl chloride.

Transformations Involving the Azetidine (B1206935) Ring and Carbon-Fluorine Bond

While the primary site of reactivity in this compound is the sulfonyl group, the azetidine ring and the carbon-fluorine bond possess their own characteristic chemical properties that could be exploited under specific conditions.

The azetidine ring is a strained four-membered heterocycle. rsc.org While more stable than the corresponding three-membered aziridine (B145994) ring, the inherent ring strain can make it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under acidic conditions. However, the presence of the electron-withdrawing sulfonyl group on the nitrogen atom generally deactivates the ring towards nucleophilic attack by reducing the nucleophilicity of the nitrogen and the basicity of the ring. Therefore, ring-opening reactions of N-sulfonylated azetidines are less common than for N-alkylated azetidines.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally considered to be highly stable and unreactive. googleapis.comnih.gov Cleavage of a C-F bond typically requires harsh conditions or specialized reagents, such as strong Lewis acids or certain enzymatic systems. nih.gov For this compound, the C-F bond is expected to be robust and remain intact during the nucleophilic substitution reactions at the sulfonyl center. Transformations involving the selective cleavage or functionalization of the C-F bond in this molecule would likely necessitate dedicated and highly specific synthetic methodologies.

Ring-Opening Reactions of the Strained 3-Fluoroazetidine (B1273558) Moiety

The four-membered ring of azetidines is prone to cleavage reactions that relieve its inherent strain. These transformations are a cornerstone of azetidine chemistry, providing access to highly functionalized acyclic amines. The activation of the nitrogen atom, in this case by the electron-withdrawing sulfonyl chloride group, facilitates nucleophilic attack at the ring carbons.

The reaction of N-activated azetidines with various nucleophiles is a well-established method for ring cleavage. For instance, azetidines can undergo smooth nucleophilic ring-opening when treated with alkyl chloroformates, yielding functionalized γ-chloroamines under mild conditions. The N-sulfonyl group in this compound strongly activates the ring, making it a prime candidate for such transformations. Nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of linear amine derivatives. The regioselectivity of this attack is influenced by steric and electronic factors within the molecule and the nature of the attacking nucleophile. Common nucleophiles used for ring-opening reactions of activated azetidines include halides, thiols, and various carbon nucleophiles. For example, Lewis acid-promoted ring-opening with aromatic nucleophiles via a Friedel-Crafts mechanism has been reported for N-tosyl-azetidines.

The presence of a fluorine atom at the C3 position has a profound effect on the azetidine ring's stability and reactivity. Fluorine's high electronegativity introduces a strong inductive effect, which can influence the electron distribution and bond polarization within the ring. This electronic perturbation can significantly enhance the reactivity of the heterocycle towards nucleophilic attack compared to its non-fluorinated counterparts. For instance, studies on aziridines have shown that fluorine substitution dramatically increases susceptibility to hydrolysis and nucleophilic cleavage. The fluorine atom can lower the basicity of the nitrogen atom, which is often a key factor in modulating the pharmacokinetic properties of drug candidates. Furthermore, the C-F bond can participate in non-covalent interactions, such as a C–F···N+ charge–dipole interaction in the protonated form, which can influence the conformational preference of the azetidine ring pucker. This conformational control can, in turn, affect the accessibility of the ring carbons to attacking nucleophiles.

Defluorosulfonylation (deFS) Pathways and Carbocation Generation in Related Azetidine Sulfonyl Fluorides

While this compound features a sulfonyl chloride, its close analog, azetidine sulfonyl fluoride (B91410) (ASF), undergoes a unique and powerful transformation known as defluorosulfonylation (deFS). This reaction provides a valuable precedent for understanding the potential reactivity of related compounds. The deFS pathway involves the thermally-induced loss of sulfur dioxide and a fluoride anion to generate a highly reactive azetidinyl carbocation intermediate. This process typically occurs under mild thermal conditions (e.g., 60 °C) and is distinct from the classic Sulfur-Fluoride Exchange (SuFEx) reactivity often observed with sulfonyl fluorides.

The generated carbocation can be trapped by a wide array of nucleophiles, enabling the synthesis of diverse 3,3-disubstituted azetidines. This method has proven to be highly versatile, demonstrating high functional group tolerance and applicability to late-stage functionalization in drug discovery programs. The deFS reaction provides access to novel chemical motifs that are not easily accessible through other synthetic routes.

| Nucleophile Type | Specific Nucleophile Example | Product Type | Reference |

|---|---|---|---|

| Amines | Morpholine | 3-Amino-azetidine | |

| NH-Azoles | Various azoles | 3-Azolyl-azetidine | |

| Sulfoximines | - | 3-Sulfoximinyl-azetidine | |

| Phosphorus-based | - | Azetidine-phosphonate derivatives | |

| Complex Drug Molecules | Fluoxetine, Amlodipine | Azetidine-functionalized drugs | |

| E3 Ligase Recruiters | Pomalidomide | New degrader motifs for PROTACs |

Reactions at the Fluoro-Substituted Azetidine Ring (e.g., C-H activation adjacent to fluorine or nitrogen)

Direct functionalization of C-H bonds offers an atom-economical strategy for modifying molecular scaffolds. In the context of this compound, C-H bonds adjacent to the nitrogen or fluorine atoms are potential sites for such transformations. Transition metal-catalyzed C-H activation has emerged as a powerful tool for creating new C-C or C-heteroatom bonds. While specific examples involving this compound are not prevalent, palladium-catalyzed intramolecular γ-C(sp3)–H amination has been successfully used to synthesize functionalized azetidines from other precursors, highlighting the feasibility of activating C-H bonds on the azetidine framework. The directing ability of the N-sulfonyl group and the electronic influence of the fluorine atom could be exploited to achieve regioselective C-H functionalization, providing a direct route to more complex azetidine derivatives.

Electrophilic and Radical Processes Involving the Compound

The N-sulfonylated azetidine ring can participate in radical reactions. Radical processes have been developed to generate valuable 3,3-disubstituted azetidine derivatives from precursors like azabicyclo[1.1.0]butanes (ABBs). Furthermore, the sulfonyl fluoride moiety itself has been introduced via radical pathways, such as the FSO2-radical addition to unactivated alkenes. These precedents suggest that this compound could potentially engage in radical-mediated processes, either through reactions involving the sulfonyl chloride group or by transformations on the azetidine ring itself.

Catalytic and Transition Metal-Mediated Transformations

Transition metal catalysis offers a broad spectrum of potential transformations for this compound. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, could be employed to functionalize the azetidine scaffold, assuming a suitable handle (e.g., a halide) is present or can be installed on the ring. Catalytic systems have also been developed for the synthesis of azetidines themselves, such as La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines. Moreover, catalyst-controlled divergent reactions of related N-sulfonyl compounds have been demonstrated, where the choice of a Pd(0) or Rh(II) catalyst dictates the reaction outcome, leading to different heterocyclic products. Such strategies could potentially be applied to this compound to steer its reactivity towards desired, complex molecular architectures.

Despite a comprehensive search of scientific literature, no specific research articles detailing the cross-coupling reactions or reactivity under Lewis or Brønsted acid catalysis for the compound This compound were found. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The provided outline requires in-depth research findings, including data tables, for the following specific areas:

Modified Reactivity under Lewis Acid or Brønsted Acid Catalysis

While general principles of sulfonyl chloride reactivity in cross-coupling reactions and the catalytic effects of Lewis and Brønsted acids are well-established for other classes of compounds, this information cannot be extrapolated to create a scientifically rigorous article focused solely on this compound without direct experimental evidence from peer-reviewed studies.

To fulfill the user's request, published research specifically investigating the reaction kinetics, substrate scope, yields, and mechanistic pathways for this particular compound is necessary. Without such data, any generated content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the article cannot be generated until relevant research on the chemical reactivity profile of this compound becomes available in the public domain.

Conformational Dynamics and Stereoelectronic Effects in 3 Fluoroazetidines

Conformational Analysis of 3-Fluoroazetidine (B1273558) Ring Pucker

The four-membered azetidine (B1206935) ring is inherently strained and non-planar, adopting a puckered conformation to alleviate this strain. The degree of this pucker and the preferred conformation are significantly influenced by the nature and position of its substituents. In 3-fluoroazetidine, the presence of the fluorine atom introduces a conformational diversity that has been a subject of detailed study. researchgate.net

Unlike the more rigid five-membered pyrrolidine (B122466) ring, the azetidine ring exhibits a more flexible structure. nih.gov The puckered conformation can be described by a puckering angle and a pseudo-rotation phase angle. For 3-substituted azetidines, two primary puckered conformations are possible, where the substituent occupies either a pseudo-axial or a pseudo-equatorial position. The energetic balance between these states is delicate and is dictated by a combination of steric and electronic factors.

Studies comparing 3-fluoroazetidine to related fluorinated N-heterocycles, such as 3-fluoropiperidine (B1141850) and 3-fluoropyrrolidine, highlight its unique conformational landscape. researchgate.netresearchgate.net While protonation of the ring nitrogen in these systems can intensify ring puckering and favor a single preferred conformation through charge-dipole interactions, the neutral 3-fluoroazetidine ring maintains a higher degree of conformational flexibility. researchgate.netresearchgate.net This flexibility is crucial for its interaction with biological targets and its utility in medicinal chemistry.

Table 1: Conformational Preferences in Fluorinated Azetidines

| Feature | Description | Reference |

|---|---|---|

| Ring Structure | The four-membered azetidine ring is non-planar and adopts a puckered structure. | nih.gov |

| Substituent Position | The fluorine atom at the C3 position can occupy either a pseudo-axial or pseudo-equatorial orientation. | researchgate.net |

| Conformational Diversity | Exhibits greater conformational diversity compared to related systems like protonated 3-fluoropyrrolidinium. | researchgate.netresearchgate.net |

| Influence of Protonation | Protonation of the ring nitrogen can induce a more pronounced ring pucker, favoring a specific conformation. | researchgate.net |

Stereoelectronic Influence of the Fluorine Atom on Azetidine Properties

The conformational preferences of the 3-fluoroazetidine ring are not governed by sterics alone; powerful stereoelectronic effects play a decisive role. The high electronegativity of the fluorine atom creates a highly polarized C-F bond, which significantly impacts the molecule's electronic distribution and geometry.

A key principle governing the conformation is the gauche effect . acs.org This effect describes the tendency of a molecule to adopt a conformation where an electronegative atom (like fluorine) is positioned gauche (at a 60° dihedral angle) to an adjacent electron-donating group or another electronegative atom. This preference is often attributed to stabilizing hyperconjugative interactions. In the case of 3-fluoroazetidine, this involves the delocalization of electron density from a neighboring C-H sigma (σ) bonding orbital into the C-F sigma-antibonding (σ) orbital (σC–H → σC–F). nih.gov

For this orbital overlap to be maximized, the interacting bonds must be anti-periplanar (180° apart). This requirement often forces the azetidine ring into a specific pucker where the C-F bond is pseudo-axial. nih.gov This sterically less-favored axial conformation becomes electronically stabilized, demonstrating a classic case where stereoelectronic control overrides steric hindrance. acs.org The judicious placement of fluorine can thus act as a conformational steering group, pre-organizing the molecule into a well-defined shape. acs.orgresearchgate.net This has profound implications for its chemical reactivity and biological activity. researchgate.netnih.gov

Hydrogen Bonding Interactions and Their Impact on Conformation and Reactivity

The ability of organically bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion, but its role in influencing molecular conformation is recognized. nih.gov While the fluorine atom in a C-F bond is a weak hydrogen bond acceptor compared to oxygen or nitrogen, these interactions can still be significant, particularly when stronger donors are present or when cumulative effects are considered. nih.govlibretexts.org

In the context of 3-fluoroazetidine-1-sulfonyl chloride, both intermolecular and intramolecular hydrogen bonds are conceivable.

Intermolecular Hydrogen Bonds: The fluorine atom can interact with hydrogen bond donors from solvent molecules or other reagents. These interactions, though weak, can influence solubility and reactivity.

Intramolecular Hydrogen Bonds: The potential for weak C-H···F-C interactions exists within the molecule. Such an interaction could further stabilize a specific ring pucker, acting in concert with the stereoelectronic effects described above. For a hydrogen bond to form, there must be a suitable hydrogen donor and an acceptor with a lone pair of electrons. libretexts.org The interaction energy is primarily determined by the donor-acceptor distance. nih.gov

While fluorine is sometimes considered a "donor's last resort," the formation of these bonds can be forced by stronger neighboring interactions, effectively locking the conformation. nih.gov The presence of such bonds can be inferred through computational modeling and spectroscopic methods, which can detect the subtle shifts in bond lengths and vibrational frequencies characteristic of these interactions. nih.govrsc.org

Advanced Spectroscopic Characterization for Structural Elucidation

Elucidating the precise three-dimensional structure and conformational dynamics of 3-fluoroazetidine derivatives relies heavily on advanced spectroscopic techniques, often complemented by computational calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the foremost tool for this purpose.

¹H NMR: The coupling constants between protons on the azetidine ring are highly sensitive to their dihedral angles, providing direct insight into the ring's pucker and the pseudo-axial/equatorial orientation of the fluorine atom.

¹⁹F NMR: Fluorine NMR is exceptionally sensitive to the local electronic environment. nih.gov The chemical shift of the fluorine nucleus provides a clear signature of its conformational state. Furthermore, ¹⁹F NMR is a powerful method for studying the involvement of the fluorine atom in hydrogen bonding, as these interactions cause measurable changes in the chemical shift. nih.gov

Computational Modeling: Quantum-chemical calculations, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. These calculations can predict the relative stabilities of different ring puckers and identify the lowest energy conformations. researchgate.net By correlating calculated NMR parameters with experimental data, a definitive structural assignment can be made.

Infrared (IR) Spectroscopy: While less detailed than NMR for conformational analysis, IR spectroscopy can provide evidence of hydrogen bonding by detecting shifts in the vibrational frequencies of the C-H bonds involved in such interactions. researchgate.net

Together, these methods provide a comprehensive picture of the structural and dynamic properties of this compound, linking its conformational preferences to the underlying stereoelectronic forces at play.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving 3-Fluoroazetidine-1-sulfonyl chloride. These calculations can elucidate the step-by-step processes of bond formation and cleavage, providing a detailed picture of the reaction mechanism.

The reaction of the sulfonyl chloride moiety with nucleophiles is a cornerstone of its chemistry. Transition state analysis allows for the determination of the energy barriers associated with these reactions, which in turn dictates the reaction rates. For instance, in the sulfonylation of an amine, a transition state is formed where the nitrogen atom of the amine is partially bonded to the sulfur atom of the sulfonyl chloride, and the sulfur-chlorine bond is partially broken.

Computational models can predict the geometry and energy of this transition state. The presence of the fluorine atom on the azetidine (B1206935) ring can influence the electronic properties of the sulfonyl group, potentially altering the energy of the transition state compared to its non-fluorinated counterpart.

Illustrative Data Table: Calculated Activation Energies for Sulfonylation

| Nucleophile | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ammonia | Trigonal bipyramidal sulfur center | 15.2 |

| Methylamine | Trigonal bipyramidal sulfur center | 14.8 |

| Aniline | Trigonal bipyramidal sulfur center | 16.5 |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar sulfonyl chloride reactions.

The four-membered azetidine ring is subject to ring-opening reactions due to its inherent ring strain. researchgate.net Computational studies can explore various pathways for these transformations, which can be initiated by nucleophilic attack or under acidic conditions. The regioselectivity of ring-opening is a key question that can be addressed computationally. magtech.com.cn

For this compound, two primary sites for nucleophilic attack on the ring exist: the C2 and C4 carbons. Quantum chemical calculations can model the attack of a nucleophile at both positions, determining the respective transition state energies and predicting the more favorable pathway. The electron-withdrawing nature of the fluorine atom at C3 is expected to significantly influence the charge distribution in the ring and, consequently, the regioselectivity of the ring-opening.

Illustrative Data Table: Calculated Energy Barriers for Azetidine Ring-Opening by a Nucleophile

| Site of Attack | Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| C2 | SN2 displacement | 25.8 |

| C4 | SN2 displacement | 24.5 |

Note: The data presented in this table is hypothetical and serves to illustrate how computational chemistry can predict the regioselectivity of ring-opening reactions.

Theoretical Studies on Stereoselectivity and Regioselectivity

Computational chemistry is an indispensable tool for predicting the stereochemical and regiochemical outcomes of reactions. achemblock.com For reactions involving this compound, theoretical models can help rationalize and predict the formation of specific isomers.

The stereocenter at the C3 position introduces the possibility of diastereoselectivity in reactions where a new stereocenter is formed. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. Similarly, the regioselectivity of reactions, such as additions to the azetidine ring or its opening, can be rationalized by examining the electronic properties and steric factors of the transition states.

Prediction of Reactivity and Selectivity via Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its reactivity. Electronic structure calculations, such as the determination of molecular orbitals and charge distributions, can provide predictive insights into the reactivity and selectivity of this compound.

The calculated electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For example, the sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic, making it susceptible to nucleophilic attack. The fluorine atom will influence the charge distribution on the azetidine ring, affecting its reactivity towards various reagents.

Conformational Landscape Exploration and Energy Calculations

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. The azetidine ring is not planar and can exist in different puckered conformations. The substituent at the nitrogen atom and the fluorine at the C3 position will influence the preferred conformation of the ring.

Computational methods can be used to explore the conformational landscape of this compound, identifying the low-energy conformers and the energy barriers between them. This information is crucial, as the reactivity of the molecule may depend on the population of a specific conformer. For instance, the accessibility of the sulfonyl chloride group to an incoming nucleophile may be different in various ring conformations.

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Ring Puckering Angle (degrees) | Dihedral Angle (F-C3-N-S) (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Axial-like F) | 25.3 | 175.2 | 0.00 |

| 2 (Equatorial-like F) | 24.9 | 65.8 | 1.25 |

Note: This data is representative of what would be obtained from conformational analysis calculations and is intended for illustrative purposes.

Applications in Complex Molecular Synthesis and Chemical Biology

3-Fluoroazetidine-1-sulfonyl Chloride as a Precursor for Functionalized Scaffolds

This compound serves as a versatile precursor for a variety of functionalized molecular scaffolds, leveraging the reactivity of the sulfonyl chloride group and the unique stereoelectronic properties of the 3-fluoroazetidine (B1273558) ring. This small, strained heterocyclic motif, when incorporated into larger molecules, can impart favorable physicochemical properties such as improved metabolic stability, enhanced binding affinity, and modulated basicity of the azetidine (B1206935) nitrogen. The fluorine atom at the 3-position further influences the conformation and electronics of the azetidine ring, making it an attractive component in modern medicinal chemistry.

Synthesis of Fluorinated Heterocyclic Building Blocks

The reaction of this compound with various nucleophiles provides a straightforward entry into a diverse array of fluorinated heterocyclic building blocks. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with primary and secondary amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters. These reactions are typically high-yielding and proceed under mild conditions, allowing for the introduction of a wide range of functional groups.

For instance, treatment with primary or secondary amines leads to the formation of N-substituted 3-fluoroazetidine-1-sulfonamides. These sulfonamides can themselves be valuable building blocks for further elaboration. The 3-fluoroazetidine ring in these products can act as a conformationally restricted diamine bioisostere, a structural motif of interest in drug design.

While specific examples detailing the synthesis of a broad range of fluorinated heterocyclic building blocks directly from this compound are not extensively documented in publicly available literature, the known reactivity of sulfonyl chlorides suggests its high potential in this area. The resulting sulfonamides can be further manipulated; for example, the sulfonamide nitrogen can be alkylated, or other functional groups on the substituent can be transformed to build more complex heterocyclic systems.

Design and Synthesis of Peptidomimetics and Fluorinated Amino Acid Analogues

The 3-fluoroazetidine scaffold is of significant interest in the design of peptidomimetics and fluorinated amino acid analogues. acs.orgnih.gov The rigid four-membered ring can serve as a constrained scaffold to mimic peptide turns or to replace native amino acid residues, thereby improving proteolytic stability and modulating biological activity. The fluorine substituent can enhance binding interactions through hydrogen bonding or dipolar interactions and can also influence the pKa of the azetidine nitrogen. acs.org

This compound can be utilized to introduce the 3-fluoroazetidine motif onto amino acid or peptide fragments. For example, reaction with the amino group of an amino acid ester would yield a sulfonamide-linked dipeptide isostere. This approach allows for the systematic modification of peptide backbones to explore structure-activity relationships. The synthesis of 3-fluoroazetidine carboxylic acids, which are valuable building blocks for peptide synthesis, has been reported, highlighting the importance of this scaffold in peptidomimetic design. researchgate.netnih.gov

| Starting Material | Reagent | Product Class | Potential Application |

| Amino Acid Ester | This compound | N-(3-Fluoroazetidin-1-ylsulfonyl)amino acid ester | Peptidomimetic synthesis |

| Dipeptide | This compound | N-terminal sulfonamide-capped dipeptide | Protease inhibitor design |

Derivatization for Probe and Ligand Synthesis

The 3-fluoroazetidine moiety is an emerging feature in the design of chemical probes and ligands for biological targets. Its incorporation can enhance binding affinity and selectivity. This compound provides a reactive handle to conjugate this fluorinated scaffold to various molecular frameworks.

For example, a fluorescent dye bearing a primary or secondary amine can be reacted with this compound to generate a fluorescent probe. Such a probe could be used to study the localization and dynamics of a target protein if the parent molecule has known binding properties. Similarly, coupling with known pharmacophores can lead to the development of new ligands with improved properties for drug discovery. The sulfonyl fluoride (B91410) analogues of azetidines have been explored for their utility in drug discovery, suggesting a similar potential for the corresponding sulfonyl chlorides. nih.gov

Strategies for Diversification and Library Synthesis

This compound is a valuable building block for diversity-oriented synthesis (DOS) and the construction of compound libraries for high-throughput screening. The reactivity of the sulfonyl chloride group allows for its use in parallel synthesis schemes to generate a large number of analogues from a common intermediate.

A common strategy involves the reaction of this compound with a library of diverse primary and secondary amines in a multi-well plate format. This approach rapidly generates a library of 3-fluoroazetidine-1-sulfonamides with a wide range of substituents. The resulting compounds can then be screened for biological activity. This method is efficient for exploring the chemical space around the 3-fluoroazetidine scaffold and for identifying initial hit compounds in a drug discovery campaign.

| Amine Library Component | Resulting Sulfonamide Structure |

| Aniline | N-phenyl-3-fluoroazetidine-1-sulfonamide |

| Benzylamine | N-benzyl-3-fluoroazetidine-1-sulfonamide |

| Morpholine | 1-(3-Fluoroazetidin-1-ylsulfonyl)morpholine |

| Piperidine (B6355638) | 1-(3-Fluoroazetidin-1-ylsulfonyl)piperidine |

Role in the Synthesis of Functionalized Sulfones and Sulfonamides

The primary and most direct application of this compound is in the synthesis of functionalized sulfonamides. As a sulfonyl chloride, it readily reacts with a vast array of primary and secondary amines to furnish the corresponding N-substituted 3-fluoroazetidine-1-sulfonamides. nih.govresearchgate.net This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in numerous approved drugs. nih.gov The incorporation of the 3-fluoroazetidine moiety can impart unique properties to these sulfonamides, potentially leading to novel therapeutic agents. nih.govnih.gov

In addition to sulfonamides, this compound can serve as a precursor for the synthesis of sulfones. While less common, sulfonyl chlorides can be converted to sulfones through various methods, such as reaction with organometallic reagents or through radical-mediated processes. The resulting 3-fluoroazetidinyl sulfones are of interest as the sulfone group is also a prevalent motif in bioactive molecules. nih.govnih.gov

| Reactant | Product | Reaction Type |

| Primary/Secondary Amine | N-Substituted 3-fluoroazetidine-1-sulfonamide | Nucleophilic Substitution |

| Organometallic Reagent (e.g., Grignard) | 3-Fluoroazetidinyl Sulfone | Nucleophilic Substitution |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Methods for the Compound

The conventional synthesis of sulfonyl chlorides often involves harsh reagents and conditions, such as the use of excess chlorosulfonic acid, which raises environmental and safety concerns. mdpi.com Future research should prioritize the development of greener synthetic pathways for 3-Fluoroazetidine-1-sulfonyl chloride.

Key research objectives in this area include:

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents to replace traditional reagents. This could involve exploring reagents like N-chlorosuccinimide or employing electrochemical methods for chlorination.

Catalytic Approaches: Designing catalytic systems that can efficiently produce the target compound with high atom economy. This would reduce waste and the need for stoichiometric reagents.

Solvent Minimization and Replacement: Focusing on solvent-free reaction conditions or the use of environmentally benign solvents like water, ionic liquids, or supercritical fluids. Research has shown that utilizing organic co-solvents can reduce water usage and improve green chemistry metrics, such as the E-factor. mdpi.com

Waste Valorization: Developing methods to convert byproducts of the synthesis into valuable chemicals, adhering to the principles of a circular economy.

A comparative analysis of traditional versus potential green synthetic methods highlights the areas for improvement:

| Metric | Traditional Synthesis (Illustrative) | Target Green Synthesis |

| Reagents | Excess Chlorosulfonic Acid, Thionyl Chloride | Catalytic Systems, Stoichiometric N-chloroamides |

| Solvents | Chlorinated Hydrocarbons | Water, Bio-based solvents, Supercritical CO2 |

| Energy Input | High temperatures, Reflux conditions | Room temperature, Microwave-assisted, Photochemical |

| Atom Economy | Low to Moderate | High |

| E-Factor | High (>10) | Low (<5) |

Exploration of Novel Reactivity Modes for the Azetidine-Sulfonyl Chloride Moiety

The unique combination of a strained azetidine (B1206935) ring and a reactive sulfonyl chloride group suggests that this compound could participate in a variety of undiscovered chemical transformations. While sulfonyl chlorides are well-known precursors for sulfonamides, future research could uncover novel reactivity. scite.airesearchgate.net

Promising avenues for exploration include:

Strain-Release Reactions: Designing reactions that leverage the inherent ring strain of the azetidine to drive transformations. This could involve ring-opening reactions with various nucleophiles to generate novel linear fluoro-amino sulfonyl derivatives.

Deconstructive Functionalization: Inspired by recent advances with azetidine sulfonyl fluorides, which can undergo a deFluorosulfonylative (deFS) coupling process, similar reactivity could be explored for the chloride analogue. nih.govacs.org This would involve the formal loss of SO2 and HCl to couple the azetidine ring with nucleophiles, providing access to 3-fluoro-3-substituted azetidines.

Radical Reactions: Investigating the participation of the sulfonyl chloride group in radical-mediated processes. Arylsulfonyl chlorides have been shown to be universal initiators for living radical polymerization, suggesting that this compound could be used to create novel polymers with azetidine side chains. researchgate.netmagtech.com.cn

Transition-Metal Catalyzed Cross-Coupling: Developing new cross-coupling reactions where the sulfonyl chloride acts as a coupling partner. Palladium-catalyzed reductive coupling of aryl sulfonyl chlorides to form thioethers demonstrates the potential for such transformations. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic and hazardous reactions, making them ideal candidates for integration into continuous flow chemistry and automated platforms. rsc.org This transition from batch to flow processing offers significant improvements in safety, efficiency, and scalability. mdpi.comresearchgate.net

Future research in this domain should focus on:

Developing a Continuous Flow Protocol: Designing a complete end-to-end flow synthesis for this compound, from starting materials to the purified product. This would involve optimizing reaction parameters such as residence time, temperature, and stoichiometry in microreactors or continuous stirred-tank reactors (CSTRs). mdpi.comrsc.org

Improving Safety and Control: Utilizing the superior heat and mass transfer capabilities of flow reactors to manage exothermic reactions and prevent thermal runaways, which are significant risks in batch production. rsc.org

Enhancing Spacetime Yield: Leveraging flow chemistry to significantly increase the spacetime yield compared to traditional batch methods. For example, a flow process for an aryl sulfonyl chloride demonstrated a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com

Automated Process Control: Implementing automated control systems with real-time monitoring using gravimetric balances and process analytical technology (PAT) to ensure consistent product quality and process reliability. mdpi.comresearchgate.net

| Parameter | Batch Process (Aryl Sulfonyl Chloride Example) mdpi.com | Continuous Flow Process (Aryl Sulfonyl Chloride Example) mdpi.com |

| Production Time | 6.5 hours | 12 hours |

| Product Yield | ~65 g | ~500 g |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Safety Profile | Higher risk of thermal runaway | Enhanced safety through superior heat control |

| Process Control | Manual | Automated feedback controllers |

Advanced Characterization Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimization and the discovery of new reactivity. Advanced, in situ characterization techniques are essential for these studies.

Future directions include:

Online and In Situ Spectroscopy: Implementing techniques like online NMR, FT-IR, and Raman spectroscopy directly into reaction setups (especially in flow reactors) to monitor the formation of intermediates and products in real-time. This can provide valuable kinetic data and mechanistic insights. researchgate.net

Calorimetry Studies: Using reaction calorimetry to obtain detailed thermodynamic data for the synthesis of the compound, helping to identify potential hazards and optimize thermal management.

Mass Spectrometry Techniques: Employing advanced mass spectrometry methods, such as Cold Spray Ionization Mass Spectrometry (CSI-MS), to detect and characterize transient or unstable intermediates that may not be observable by other techniques.

Crystallographic Studies: When possible, obtaining crystal structures of reaction intermediates or derivatives to provide definitive structural information that can help elucidate reaction pathways.

Computational Design of New Reactions and Derivatized Compounds

Computational chemistry and molecular modeling are powerful tools for accelerating research and development. Applying these techniques to this compound can guide experimental work and rationalize observed reactivity.

Key areas for future computational research are:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways for both the synthesis of the compound and its subsequent transformations. This can help to predict activation energies and identify the most plausible mechanisms.

Predicting Reactivity: Computationally screening the reactivity of the azetidine-sulfonyl chloride moiety with a wide range of reaction partners to identify promising new reactions for experimental investigation.

Design of Novel Derivatives: Employing computational docking and molecular dynamics simulations to design new derivatives with specific biological activities. nih.govnih.gov For example, new sulfonamides derived from this compound could be designed and their binding affinities for specific protein targets could be computationally estimated before synthesis. nih.govresearchgate.net

Virtual Library Screening: Creating virtual libraries of compounds based on the 3-fluoroazetidine (B1273558) scaffold and using computational methods to screen them for desired properties, such as drug-likeness or materials characteristics, thereby prioritizing synthetic efforts.

Q & A

Q. How does the fluorine substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluorine increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, steric hindrance from the azetidine ring may reduce reactivity with bulky nucleophiles. Kinetic studies using UV-Vis spectroscopy to monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) are recommended .

Q. What strategies mitigate decomposition during long-term storage or under acidic/basic conditions?

- Stability Optimization :

- Add stabilizers like anhydrous MgSO₄ to absorb trace moisture .

- Avoid prolonged exposure to temperatures >25°C; decomposition products (e.g., sulfonic acids) can be identified via TLC or HPLC .

Q. How can regioselectivity be controlled in reactions involving this compound and polyfunctional nucleophiles?

- Experimental Design : Use protecting groups (e.g., tert-butyloxycarbonyl, t-Boc) for competing functional groups in nucleophiles. For example, selectively sulfonylating a primary amine over a secondary alcohol requires temporary protection of the alcohol with trimethylsilyl chloride (TMSCl) .

Data Contradiction and Analysis

Q. Conflicting reports exist on the compound’s stability in polar aprotic solvents. How can researchers resolve this?

- Resolution : Contradictions arise from trace impurities (e.g., water) in solvents. Conduct stability tests using freshly distilled dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions. Monitor degradation via ¹H NMR every 24 hours for 7 days .

Applications in Drug Discovery

Q. How is this compound utilized in the synthesis of enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.